Thiophene-2-carbohydrazide
Overview
Description
Thiophene-2-carbohydrazide is a novel small-molecule amide tautomer that has been synthesized and studied for various applications, including its potential as an antibacterial agent and its role in the synthesis of other chemical compounds. It has been synthesized with an acceptable yield under microwave radiation conditions and has been the subject of various studies to understand its molecular structure, chemical reactions, and physical and chemical properties .
Synthesis Analysis
The synthesis of thiophene-2-carbohydrazide has been achieved through different methods. One method involves the use of microwave radiation to synthesize the compound with an acceptable yield . Another efficient process for the preparation of thiophenecarbohydrazides involves the reaction of activated esters or amides with hydrazine, yielding products with high purity and in yields larger than 90% . Additionally, derivatives of thiophenecarbohydrazide have been synthesized as potential antioxidant and antitumor agents, indicating the versatility of this compound in the synthesis of various bioactive molecules .
Molecular Structure Analysis
The molecular structure of thiophene-2-carbohydrazide has been extensively studied using various analytical techniques. X-ray diffraction (XRD) has been used to prove the endo-isomer amide structure of thiophene-2-carbohydrazide, which is considered to be the kinetically favored isomer . The X-ray crystal structure of 2-thiophenecarbohydrazide has also been determined, revealing that it crystallizes in the monoclinic system . Vibrational spectroscopy and quantum chemical modeling have been employed to examine the vibrational states of thiophene-2-carbohydrazide derivatives, providing insights into the contributions from different parts within the molecule .
Chemical Reactions Analysis
Thiophene-2-carbohydrazide and its derivatives have been used in various chemical reactions to synthesize new compounds with potential biological activities. For instance, thiophene-2-carboxylate has been reacted with ketones to give diols, which upon further reactions yield polysubstituted thiophenes or benzothiophenes with potential functional properties . Additionally, thiophene containing thiazolyl carbohydrazide has been reacted with aryl isothiocyanates to yield thiosemicarbazides, which were then transformed into substituted thiazoles with antimicrobial properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene-2-carbohydrazide have been characterized through various computational and experimental methods. Density functional theory (DFT) and Møller-Plesset (MP2) calculations have been used to explore the geometries of thiophene-2-carbohydrazide and its derivatives . The thermal behavior of thiophene-2-carbohydrazide has been investigated using FWO and KAS isoconversional kinetic methods, providing information on the estimated activation energy-α relations . The vibrational spectroscopy studies have also contributed to the understanding of the molecule's stability and charge delocalization through natural bond orbital (NBO) analysis .
Scientific Research Applications
1. Synthesis and Tautomerization Studies
Thiophene-2-carbohydrazide has been synthesized under microwave radiation conditions, exhibiting amide imidic prototropic tautomerization. This process, which involves a single proton intramigration, has been computed using DFT B3LYP/6-311G(d,p) level of theory. The endo-isomer amide structure, kinetically favored, was confirmed by XRD. H-bond interactions were detected and correlated to MEP and HSA calculations. The compound's isomers and their prototropic tautomers were docked against 1BNA DNA, and their thermal behavior and estimated Ea–α relations were determined (Al‐Zaqri et al., 2020).
2. Vibrational Spectra and Molecular Structure Analysis
Fourier-Transform infrared and Raman spectra of thiophene-2-carbohydrazide (TCH) were recorded, and its energies, geometrical structure, and vibrational wavenumbers were computed by DFT (B3LYP) method. The study also included UV spectrum measurements, HOMO and LUMO energy calculations, and theoretical FT-IR, FT-Raman, and UV spectra construction (Balachandran et al., 2014).
3. Antimicrobial Applications
Thiophene-2-carbohydrazide has been used in the synthesis of thiophene clubbed thiazolyl carbohydrazides, which showed promising effectiveness against bacterial strains and moderate activity against fungal strains (Mhaske, 2021). Similarly, N’-benzylidene-5-bromothiophene-2-carbohydrazide derivatives displayed moderate to good antimicrobial and antifungal activity (Makwana & Naliapara, 2014).
4. Catalytic and Synthetic Chemistry
Thiophene-2-carbohydrazide derivatives were used in the catalytic conversion of imidazole and tetrazole derivatives using ruthenium(II) complexes. These catalysts showed high efficiency and broad substrate scope for various aromatic and alkyl aldehydes (Vinoth et al., 2020). Additionally, cobalt-catalyzed cyclization of thiophene-2-carbohydrazides with maleimides was developed, providing a new approach to construct thiophene-fused pyridones (Zhao et al., 2020).
5. Fluorescence and Chemosensor Applications
A thiophene-based chemosensor, synthesized from thiophene-2-carbohydrazide, showed significant fluorescence enhancement in the presence of In3+, making it a promising tool for detecting this ion (Cho et al., 2018).
Safety And Hazards
Future Directions
Thiophene derivatives possess exceptional photophysical properties compared to other heterocycles, and therefore they can be employed in chemosensors for analyte detection . The progress of selective optical signaling systems for ion detection is an emerging subject of interest in research due to the potentiality of such systems in analytical devices .
properties
IUPAC Name |
thiophene-2-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2OS/c6-7-5(8)4-2-1-3-9-4/h1-3H,6H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOGBOGBTIKMGFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80178271 | |
Record name | Thiophene-2-carboxylic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80178271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thiophene-2-carbohydrazide | |
CAS RN |
2361-27-5 | |
Record name | Thiophene-2-carbohydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2361-27-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Thiophene-2-carboxylic acid hydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002361275 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Thenoylhydrazine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120045 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2-Thenoylhydrazine | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=653 | |
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Record name | Thiophene-2-carboxylic acid hydrazide | |
Source | EPA DSSTox | |
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Record name | Thiophene-2-carbohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.371 | |
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Record name | Thiophene-2-carbohydrazide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4J3WEF93N | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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